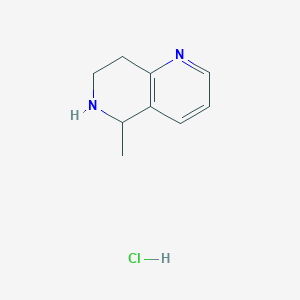

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Description

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a bicyclic heterocyclic compound featuring a partially saturated naphthyridine core with a methyl group at position 5 and a hydrochloride salt. Its molecular formula is C₉H₁₃ClN₂, with a molecular weight of 184.67 g/mol (calculated from and ). This compound is synthesized via Grignard addition followed by borohydride reduction. For example, 6-benzyl-1,6-naphthyridin-6-ium bromide reacts with methylmagnesium bromide to form a dihydro intermediate, which is reduced to the tetrahydro derivative using sodium borohydride (92% yield) .

Properties

Molecular Formula |

C9H13ClN2 |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride |

InChI |

InChI=1S/C9H12N2.ClH/c1-7-8-3-2-5-11-9(8)4-6-10-7;/h2-3,5,7,10H,4,6H2,1H3;1H |

InChI Key |

BHVHJRGWOBZAJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(CCN1)N=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

One-Pot Hydroamination/Cyclization

Following vinylation, 2-vinyl-3-acylpyridine 19 undergoes a novel one-pot hydroamination/cyclization reaction mediated by ammonia in methanol. This step constructs the dihydronaphthyridine core (17 ) through intramolecular condensation. The reaction is conducted at 60°C under NH₃ pressure (0.65 MPa), achieving a 79% assay yield by HPLC. A minor byproduct, aromatized compound 26 , forms due to oxidation but is removed during aqueous workup.

Enantioselective Transfer Hydrogenation

The final stereogenic center is introduced via ruthenium-catalyzed enantioselective transfer hydrogenation of dihydronaphthyridine 17 . Using chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) as the catalyst and ammonium formate as the hydrogen donor, the reaction achieves >99.9% enantiomeric excess (ee) and an 87% isolated yield. This step replaces earlier resolution methods, streamlining the synthesis of the tetrahydronaphthyridine scaffold.

Hydrolysis and Condensation-Based Synthesis

Hydrolysis of Ethyl Carboxylate Intermediates

An alternative route described in patent literature involves the hydrolysis of ethyl 1-ethyl-6-(indan-2-ylamino)-4-oxo-1,8-naphthyridine-3-carboxylate. The reaction is conducted in a NaOH/ethanol solvent system at 50–55°C for 2–3 hours, followed by neutralization with citric acid. The product precipitates upon neutralization and is isolated via filtration, avoiding chromatographic purification.

Large-Scale Manufacturing Considerations

The patent method emphasizes scalability, employing dichloromethane and sodium bicarbonate for phase separation and sodium sulfate for drying. Key process parameters include:

-

Temperature control : Reactions are maintained at 0–5°C during exothermic steps to prevent byproduct formation.

-

Solvent distillation : Ethanol and dichloromethane are removed under vacuum below 40°C to minimize thermal degradation.

-

Yield optimization : Sequential washing with aqueous NaCl and sodium bicarbonate ensures high purity (≥98% by TLC).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Cyclization and Ring Formation

The compound serves as a precursor in cyclization reactions to form complex polycyclic systems. A key methodology involves acid- or base-mediated ring closure , often utilizing diketones or β-diketones:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aza-Michael Addition | NH₃, MeOH, 60°C | Bicyclic lactam | 79% | |

| Cyclization with Diketones | HCl, rt | Tetrahydro-naphthyridine derivatives | 40–92% |

For example, treatment with ammonia under pressure facilitates intramolecular cyclization , forming lactam structures critical for drug candidates targeting neurological disorders .

Substitution Reactions

Electrophilic and nucleophilic substitutions enable functionalization at multiple positions:

Electrophilic Substitution

The pyridine ring undergoes halogenation or nitration at electron-deficient positions:

-

Chlorination : Using POCl₃ at reflux introduces chlorine at the 3-position.

-

Nitration : HNO₃/H₂SO₄ selectively nitrates the 5-position .

Nucleophilic Substitution

The hydrochloride salt reacts with nucleophiles (e.g., amines, alkoxides) to replace leaving groups:

| Reagent | Product | Application |

|---|---|---|

| Methylamine | 5-Methyl-3-aminonaphthyridine | Intermediate for kinase inhibitors |

| Sodium methoxide | Methoxy-substituted derivative | Solubility enhancement |

Reduction and Hydrogenation

Catalytic hydrogenation selectively reduces double bonds or modifies substituents:

| Catalyst | Conditions | Outcome | Reference |

|---|---|---|---|

| RuCl₃/(R)-DM-SEGPHOS | HCO₂H/Et₃N, 28°C | Enantioselective reduction (98% ee) | |

| Pd/C, H₂ (1 atm) | EtOH, rt | Saturated bicyclic core |

This method is pivotal for synthesizing chiral intermediates in inverse agonists like TAK-828F .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl derivatives | 65–85% |

| Heck Reaction | Ethylene, Pd(OAc)₂ | Vinylated naphthyridines | 72% |

The Heck reaction with ethylene gas is notable for its atom economy and scalability .

Functional Group Transformations

The hydrochloride salt participates in ester hydrolysis and oxidation:

-

Ester Hydrolysis : Treatment with NaOH/MeOH converts methyl esters to carboxylic acids.

-

Oxidation : KMnO₄ oxidizes tetrahydro rings to dihydro derivatives .

Pharmacological Activity via Chemical Modification

Derivatives show enhanced bioactivity:

-

Antimicrobial Activity : Cyano-substituted analogs inhibit bacterial growth (MIC: 2–8 µg/mL).

-

Enzyme Inhibition : Carboxamide derivatives exhibit IC₅₀ = 0.3 µM against acetylcholinesterase.

Comparative Reactivity of Structural Analogs

Key differences in reactivity among related compounds:

| Compound | Substituent | Reactivity Profile |

|---|---|---|

| 5-Bromo-1,6-naphthyridine | Br at C5 | Enhanced electrophilic substitution |

| 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine | NO₂ at C3 | Facilitates nucleophilic aromatic substitution |

Industrial and Environmental Considerations

Scientific Research Applications

Medicinal Chemistry Applications

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride has been studied for various biological activities:

- Anticancer Activity

- Antiviral Properties

- Antimicrobial Effects

- Analgesic and Anti-inflammatory Activities

- Antioxidant Activity

Case Study 1: Anticancer Research

A study published in Pharmaceutical Research detailed the synthesis and evaluation of naphthyridine derivatives for their anticancer activity against breast cancer cell lines. The findings indicated that specific modifications to the naphthyridine structure enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Case Study 2: Antiviral Activity Against HIV

Research highlighted in Journal of Medicinal Chemistry examined the interaction between this compound and HIV integrase. The study concluded that this compound could serve as a lead structure for developing new antiviral agents targeting HIV replication pathways .

Case Study 3: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various naphthyridine derivatives against clinical isolates of bacteria and fungi. Results showed that certain derivatives exhibited potent antimicrobial effects with low minimum inhibitory concentrations (MICs), suggesting their potential use in treating infectious diseases .

Mechanism of Action

The mechanism of action of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase . This interaction inhibits the integrase enzyme, preventing the integration of viral DNA into the host genome, thereby exerting its antiviral effects.

Comparison with Similar Compounds

Table 2: Physicochemical and Functional Properties

Key Insights:

Biological Activity

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₉H₁₃ClN₂

- Molecular Weight : 184.66 g/mol

- CAS Number : 1956355-24-0

Synthesis

The synthesis of this compound typically involves cyclization reactions and can be derived from various precursors. The compound has been synthesized through cobalt-catalyzed cyclizations which allow for the formation of complex molecular libraries that can be screened for biological activity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of naphthyridine derivatives. A library of compounds including 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine was screened for activity against Mycobacterium tuberculosis. Three lead compounds were identified with promising antituberculosis activity .

Antitumor Activity

The compound has shown potential as an antitumor agent. A review indicated that naphthyridine derivatives are frequently investigated for their anticancer properties. In vitro studies have demonstrated that certain naphthyridine analogs inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Case Studies and Research Findings

- Antituberculosis Screening :

- Antitumor Mechanisms :

- In Vivo Studies :

Summary of Biological Activities

Q & A

What is the structural configuration of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, and how does the methyl group influence its reactivity?

The compound features a partially saturated naphthyridine core with a methyl group at position 5 and a hydrochloride salt. The methyl group enhances steric effects and modulates electronic properties, influencing regioselectivity in reactions such as alkylation or oxidation. For instance, methylation at position 5 can stabilize intermediates during Grignard additions or reduce undesired side reactions by blocking reactive sites .

What are the common synthetic routes for this compound, and what are their respective yields and limitations?

Key methods include:

- Grignard Addition : Reacting 6-benzyl-1,6-naphthyridin-6-ium bromide with methylmagnesium bromide yields 6-benzyl-5-methyl derivatives, followed by borohydride reduction (92% yield). Limitations include sensitivity to moisture and competing side reactions .

- Diels-Alder Cycloaddition : Using enamine substrates (e.g., 1-acetyl-4-pyrrolidinyl-1,2,3,6-tetrahydropyridine) with nitropyrimidines provides nitro-substituted intermediates (48% yield), requiring subsequent deacetylation and oxidation .

- Methylation via Alkylation : LiNPr₂i/THF and methyl iodide selectively methylate position 8 in related tetrahydro-naphthyridines (87% yield), though regioselectivity depends on steric and electronic factors .

How can reaction conditions be optimized to improve the yield of this compound in Grignard addition reactions?

Optimization strategies include:

- Temperature Control : Maintaining low temperatures (5°C) during Grignard reagent addition minimizes decomposition .

- Solvent Selection : THF enhances reagent solubility and reaction homogeneity, while inert atmospheres (N₂/Ar) prevent oxidation .

- Post-Reduction Purification : Sodium borohydride reduction in methanol at pH 7 improves product stability, enabling high yields (92%) after column chromatography .

What spectroscopic techniques are most effective for characterizing the stereochemistry of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives?

- ¹H/¹³C NMR : Chemical shifts (e.g., δ = 2.50 ppm for DMSO-d₆) and coupling constants reveal stereochemical environments. For example, methoxy or benzyloxy substituents produce distinct splitting patterns in tetrahydro-naphthyridines .

- X-ray Crystallography : Resolves absolute configurations, particularly for chiral centers introduced during alkylation or reduction .

- Mass Spectrometry : High-resolution MS (exact mass ±0.001 Da) confirms molecular formulas and detects isotopic patterns for halogenated analogs .

How do substituents at different positions on the naphthyridine ring affect the compound’s pharmacological activity?

- Position 2 : Chloro or bromo substituents enhance electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for drug candidate diversification .

- Position 6 : Benzyl or tert-butyl groups improve lipophilicity, influencing blood-brain barrier penetration in CNS-targeted analogs .

- Position 8 : Methyl groups reduce metabolic oxidation, increasing in vivo stability, as seen in tetrahydrobiopterin derivatives .

How can researchers resolve contradictions in analytical data when synthesizing 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives?

- Byproduct Analysis : Use LC-MS or TLC to identify impurities (e.g., over-oxidized or dimerized species) during Grignard reactions .

- Computational Validation : DFT calculations predict NMR shifts or reaction pathways, aiding in structural assignments when experimental data conflicts .

- Isotopic Labeling : ¹³C-labeled methyl groups track regiochemistry in ambiguous alkylation reactions .

What strategies are recommended for scaling up the synthesis of this compound while maintaining purity?

- Flow Chemistry : Continuous processing minimizes exothermic risks in Grignard reactions and improves reproducibility .

- Crystallization Optimization : Solvent screening (e.g., EtOH/water mixtures) enhances crystal purity and removes hydrochloride salt byproducts .

- In-Line Analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real time, reducing off-spec batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.